Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
Description
Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS 175202-13-8) is a thiophene-based heterocyclic compound with a complex substitution pattern. Its molecular formula is C₁₀H₁₃IO₄S₃, and it has a molecular weight of 420.31 g/mol . Structurally, it features:
- A methyl ester group at position 2.
- An iodo substituent at position 3.
- An isopropylsulfonyl group at position 4.
- A methylthio group at position 5.
This compound is primarily utilized in pharmaceutical and materials science research, particularly as a synthetic intermediate for designing bioactive molecules or functional materials .
Properties
IUPAC Name |
methyl 3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVTWHIJTPKSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381065 | |
| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-13-8 | |
| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Iodination Techniques
Recent advances in iodination chemistry have enabled precise regiocontrol. Silver(I) sulfonates, such as silver mesylate, react with molecular iodine to generate sulfonyl hypoiodites in situ, which act as highly selective iodinating agents. This method avoids the use of explosive reagents like iodobenzene diacetate and achieves superior yields (80–90%) compared to traditional electrophilic iodination with N-iodosuccinimide (NIS). The electron-withdrawing isopropylsulfonyl group further activates the thiophene ring, ensuring iodination occurs exclusively at the 3-position.
Stepwise Synthetic Procedures
Sulfonylation at the 4-Position
The isopropylsulfonyl group is introduced via nucleophilic aromatic substitution (NAS) or oxidation of a sulfide precursor. A representative protocol involves:
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Reacting methyl 4-mercapto-5-(methylthio)thiophene-2-carboxylate with isopropylsulfonyl chloride in anhydrous dichloromethane.
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Using triethylamine as a base to scavenge HCl and aluminum trichloride (AlCl₃) as a Lewis acid catalyst to enhance electrophilicity.
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Yields range from 65% to 75%, with purification via silica gel chromatography (ethyl acetate/hexane gradient).
Methylthio Group Installation at the 5-Position
The methylthio group is incorporated using methyl disulfide under basic conditions:
Iodination at the 3-Position
Electrophilic iodination is performed using silver(I) mesylate and iodine :
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Dissolving methyl 4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate in acetonitrile.
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Adding silver mesylate (1.2 equiv) and iodine (1.5 equiv) at 25°C for 12 hours.
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Filtering the mixture to remove silver residues and concentrating under reduced pressure.
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Isolating the product via recrystallization (ethanol/water), achieving 85–90% yield.
Esterification at the 2-Position
If starting from the carboxylic acid, Fischer esterification is employed:
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Refluxing 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid in methanol with concentrated sulfuric acid (H₂SO₄) for 6 hours.
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Neutralizing with sodium bicarbonate (NaHCO₃) and extracting with dichloromethane.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 421.9202 (calc. 421.9205 for C₁₀H₁₃IO₄S₃).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
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Sulfonylation and iodination steps are performed in tandem flow systems with inline UV monitoring.
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Automated solvent exchange units reduce manual handling of hazardous intermediates.
Challenges and Mitigation Strategies
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Steric Hindrance : The isopropylsulfonyl group impedes access to the 4-position. Using bulky ligands like XPhos in palladium-catalyzed steps improves coupling efficiency.
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Iodine Sensitivity : Storage under argon at –20°C prevents photodecomposition. Amber glassware is mandatory during handling.
Recent Advances in Methodology
The use of silver sulfonate-mediated iodination represents a paradigm shift, offering milder conditions and eliminating the need for directing groups. This method has been successfully applied to structurally complex thiophenes, achieving >95% regioselectivity in multi-gram syntheses .
Chemical Reactions Analysis
- The primary chemical transformation of glucovanillin occurs through enzymatic hydrolysis.
- Enzymes break the glycosidic bond between glucose and vanillin, resulting in the release of vanillin.
- Common reagents involved include enzymes such as β-glucosidases.
- The major product of this reaction is vanillin , the aromatic compound responsible for the characteristic vanilla scent and flavor.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate has been investigated for its potential therapeutic applications.
- Anticancer Activity : Compounds with similar structures have shown promise in treating various cancers, including breast and ovarian cancers. Studies indicate that modifications to the thiophene structure can enhance bioactivity against cancer cell lines .
- Anti-inflammatory Properties : Research has demonstrated that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties suitable for treating conditions like rheumatoid arthritis .
Synthetic Methodologies
The compound serves as an important intermediate in organic synthesis. It can be utilized in:
- Synthesis of Heterocyclic Compounds : The presence of iodine and sulfonyl groups allows for various nucleophilic substitutions, facilitating the synthesis of complex heterocycles that are valuable in pharmaceutical development .
- Building Block for Drug Development : Its unique structure makes it a versatile building block for synthesizing novel pharmaceuticals targeting specific biological pathways .
Data Tables
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry explored the synthesis of thiophene derivatives, including this compound, which exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted how structural modifications could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Anti-inflammatory Properties
Research conducted on thiophene derivatives indicated that compounds similar to this compound effectively inhibited the production of TNF-alpha and IL-6 in vitro. This suggests a potential application in treating chronic inflammatory diseases .
Mechanism of Action
- Glucovanillin’s mechanism of action lies in its enzymatic transformation to vanillin.
- Vanillin interacts with taste receptors and contributes to the perception of sweetness and flavor.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its closest analogues:
Biological Activity
Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS No. 175202-13-8) is a thiophene derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound contains various functional groups that may contribute to its interaction with biological systems, including an iodine atom, sulfonyl groups, and a methylthio moiety. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study evaluating various thiophene compounds found that this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 32 to 64 µg/mL against Gram-positive bacteria, indicating moderate antibacterial potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 32 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiviral Activity
Another area of interest is the antiviral potential of this compound. A study focused on the antiviral activity of various thiophene derivatives reported that this compound exhibited promising results against viral replication in vitro. The compound showed an EC50 value of approximately 15 µM against the herpes simplex virus (HSV), which indicates its potential as an antiviral agent.
The biological activity of this compound is believed to stem from its ability to interfere with key metabolic pathways in microorganisms. The presence of the iodine atom and sulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with essential proteins or enzymes involved in microbial growth and viral replication.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized agar diffusion methods to assess zone of inhibition, confirming its effectiveness particularly against Gram-positive organisms.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment performed on human cell lines revealed that at concentrations below 50 µM, this compound exhibited low cytotoxic effects, suggesting a favorable therapeutic index for further development.
Q & A
Q. Reference Data :
- CAS 175202-13-8 (methyl ester derivative) provides a benchmark for spectral comparisons .
Advanced: What experimental strategies can resolve contradictions in iodination regioselectivity?
Methodological Answer:
Regioselectivity in iodination may vary due to electronic effects of substituents. To address discrepancies:
Computational Modeling : Use DFT calculations to map electron density and predict reactive sites.
Competitive Experiments : Compare iodination rates of analogs lacking sulfonyl/methylthio groups.
In Situ Monitoring : Employ LC-MS or Raman spectroscopy to track intermediate formation during reaction progression.
X-ray Crystallography : Resolve ambiguity by determining the crystal structure of the iodinated product .
Q. Case Study :
- Methyl 3-amino derivatives (e.g., CAS 175202-07-0) show iodine substitution at the 3-position due to amine-directed electrophilic attack. Replacement with iodine requires careful control of reaction time and temperature to avoid over-iodination .
Advanced: How do the isopropylsulfonyl and methylthio groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Isopropylsulfonyl Group :
- Electron-Withdrawing Effect : Activates the thiophene ring for nucleophilic aromatic substitution but may deactivate Pd-catalyzed couplings (e.g., Suzuki).
- Steric Hindrance : Bulky isopropyl groups can impede access to the 4-position.
- Methylthio Group :
- σ-Donor Capacity : Enhances electron density at the 5-position, facilitating electrophilic substitutions.
- Pd Compatibility : May require protective group strategies (e.g., oxidation to sulfone) to avoid sulfur-poisoning of catalysts.
Q. Optimization Tips :
- For Suzuki-Miyaura coupling, replace methylthio with a directing group (e.g., boronic ester) prior to iodination.
- Use Pd(OAc)₂ with S-Phos ligand to mitigate sulfur interference .
Advanced: What are the challenges in analyzing hydrolytic stability of the methyl ester group?
Methodological Answer:
Hydrolysis of the ester to the carboxylic acid (e.g., CAS 175202-08-1) can occur under basic or enzymatic conditions. To assess stability:
pH-Dependent Studies :
- Incubate the compound in buffers (pH 2–12) at 37°C.
- Monitor degradation via HPLC at 254 nm.
Enzymatic Assays : Test susceptibility to esterases (e.g., porcine liver esterase) in PBS.
Activation Energy Calculation : Perform Arrhenius analysis using accelerated stability data (40°C/75% RH) .
Q. Key Finding :
- Electron-withdrawing groups (e.g., sulfonyl) increase ester stability by reducing electron density at the carbonyl carbon .
Advanced: How can researchers design derivatives to probe structure-activity relationships (SAR) for biological targets?
Methodological Answer:
Focus on modular modifications:
Core Modifications :
- Replace iodine with other halogens (Br, Cl) or pseudohalogens (CF₃).
- Vary the sulfonyl group (e.g., phenylsulfonyl for π-π interactions).
Ester Bioisosteres : Substitute methyl ester with amides or heterocycles (e.g., oxadiazole) to modulate pharmacokinetics.
Functional Group Additions : Introduce hydrogen bond donors/acceptors (e.g., -OH, -NH₂) at the 5-position.
Q. Example :
- Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate (CAS 175202-07-0) serves as a precursor for introducing diverse substituents via amine coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
